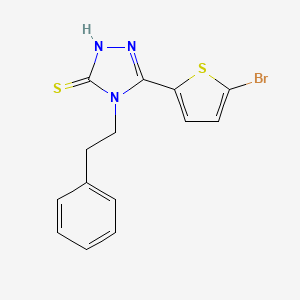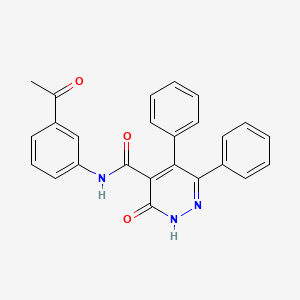
5-(5-bromo-2-thienyl)-4-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(5-bromo-2-thienyl)-4-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential applications in drug discovery and development. This compound belongs to the class of triazole derivatives, which have been widely studied for their diverse biological activities.
科学的研究の応用
The potential applications of 5-(5-bromo-2-thienyl)-4-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol in scientific research are diverse. This compound has been studied for its antimicrobial, anticancer, anti-inflammatory, and anticonvulsant activities. It has also been investigated as a potential inhibitor of enzymes such as acetylcholinesterase and tyrosinase, which are involved in various physiological processes.
作用機序
The exact mechanism of action of 5-(5-bromo-2-thienyl)-4-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol is not fully understood. However, studies have suggested that this compound may exert its biological activities through various mechanisms, including inhibition of enzyme activity, modulation of signaling pathways, and interaction with cellular membranes.
Biochemical and Physiological Effects:
Studies have shown that 5-(5-bromo-2-thienyl)-4-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol has diverse biochemical and physiological effects. For instance, this compound has been shown to exhibit antioxidant activity, which may be beneficial in preventing oxidative stress-related diseases. It has also been reported to have anti-inflammatory effects, which may be useful in the treatment of inflammatory disorders. Additionally, 5-(5-bromo-2-thienyl)-4-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol has been shown to have anticonvulsant activity, which suggests its potential use in the treatment of epilepsy.
実験室実験の利点と制限
One of the advantages of using 5-(5-bromo-2-thienyl)-4-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol in lab experiments is its diverse biological activities, which make it a promising compound for drug discovery and development. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain experiments.
将来の方向性
There are several future directions for research on 5-(5-bromo-2-thienyl)-4-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol. One of the potential areas of investigation is the development of novel derivatives of this compound with enhanced biological activities and reduced toxicity. Another area of research is the elucidation of the exact mechanism of action of this compound, which may provide insights into its potential therapeutic applications. Additionally, more studies are needed to explore the potential use of this compound in the treatment of various diseases, such as cancer, epilepsy, and inflammation.
合成法
The synthesis of 5-(5-bromo-2-thienyl)-4-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol has been reported in the literature. One of the methods involves the reaction of 5-bromo-2-thiophenecarboxaldehyde with 2-phenylethylamine in the presence of sodium hydride to form the corresponding Schiff base. This Schiff base is then treated with thiosemicarbazide in the presence of acetic acid to yield the final product.
特性
IUPAC Name |
3-(5-bromothiophen-2-yl)-4-(2-phenylethyl)-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrN3S2/c15-12-7-6-11(20-12)13-16-17-14(19)18(13)9-8-10-4-2-1-3-5-10/h1-7H,8-9H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILPQXONADKSURB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C(=NNC2=S)C3=CC=C(S3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrN3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{[5-({2-[(5-chloro-2-methoxyphenyl)amino]-2-oxoethyl}thio)-4-ethyl-4H-1,2,4-triazol-3-yl]methyl}-2-fluorobenzamide](/img/structure/B4877048.png)
![4-amino-2-({2-[1-(3-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-oxoethyl}thio)-5-pyrimidinecarbonitrile](/img/structure/B4877049.png)
![2-({1-[2-(methylthio)phenyl]-1H-tetrazol-5-yl}thio)-N-(2-thienylmethyl)acetamide](/img/structure/B4877054.png)
![N-(3-chlorophenyl)-N'-[1-(3,4-dichlorobenzyl)-1H-pyrazol-3-yl]urea](/img/structure/B4877056.png)

![3-(2-chloro-6-fluorobenzyl)-5-(4-chlorophenyl)-6-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4877064.png)
![4-bromo-N-[(4-methyl-5-{[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]thio}-4H-1,2,4-triazol-3-yl)methyl]benzamide](/img/structure/B4877088.png)
![N-(4-methoxy-2-nitrophenyl)-2-{[4-(2-naphthyl)-2-pyrimidinyl]thio}acetamide](/img/structure/B4877097.png)
![N-(4-fluorophenyl)-3-{[(4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B4877104.png)
![3-({[3-(propoxycarbonyl)-5,6-dihydro-4H-cyclopenta[b]thien-2-yl]amino}carbonyl)bicyclo[2.2.2]oct-5-ene-2-carboxylic acid](/img/structure/B4877110.png)
![3-({5-[3-(2-ethoxy-2-oxoethoxy)benzylidene]-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoic acid](/img/structure/B4877112.png)

![methyl 2-chloro-5-{[N-(3-methoxyphenyl)-N-(methylsulfonyl)glycyl]amino}benzoate](/img/structure/B4877129.png)
![ethyl 5-isopropyl-2-[(tetrahydro-2-furanylcarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B4877139.png)